5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester
Overview
Description
5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester: is a boronic acid derivative that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester typically involves the following steps:
Formation of 5-Methoxy-1-tosyl-7-azaindole: This is achieved through the reaction of 5-methoxyindole with tosyl chloride in the presence of a base.
Borylation: The 5-Methoxy-1-tosyl-7-azaindole is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Pinacol Ester Formation: The final step involves the formation of the pinacol ester by reacting the boronic acid intermediate with pinacol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide are often used as solvents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Utilized in the development of new materials with specific electronic and optical properties.
Biology and Medicine:
Drug Discovery: Employed in the synthesis of potential drug candidates and bioactive molecules.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Applied in the synthesis of herbicides, pesticides, and other agrochemicals.
Polymers: Used in the production of polymers with unique properties.
Mechanism of Action
The primary mechanism of action for 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
- 2-Thienylboronic Acid Pinacol Ester
Uniqueness: 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its methoxy and tosyl groups provide additional functionalization options, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BN2O5S/c1-14-7-9-16(10-8-14)30(25,26)24-13-18(17-11-15(27-6)12-23-19(17)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNTNSBJBMSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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